Diethyl imidazo[1,2-a]pyridine-2,8-dicarboxylate
Overview
Description
Diethyl imidazo[1,2-a]pyridine-2,8-dicarboxylate is a chemical compound with the molecular formula C13H14N2O4 . Imidazopyridine, the core structure of this compound, is an important fused bicyclic 5–6 heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific synthesis method for Diethyl imidazo[1,2-a]pyridine-2,8-dicarboxylate is not mentioned in the available resources.Molecular Structure Analysis
The molecular structure of Diethyl imidazo[1,2-a]pyridine-2,8-dicarboxylate consists of a fused bicyclic 5–6 heterocycle, which is a common structure in medicinal chemistry . The exact structural details specific to Diethyl imidazo[1,2-a]pyridine-2,8-dicarboxylate are not provided in the available resources.Scientific Research Applications
Pharmaceutical Applications
Imidazo[1,2-a]pyridine derivatives are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry. They have shown potent activity against a spectrum of infectious agents and have been explored for their anti-cancer properties .
Material Science
These compounds are also useful in material science because of their structural character, which allows for innovations in different technological applications .
Optoelectronic Devices
The structural properties of imidazo[1,2-a]pyridine derivatives make them suitable for use in optoelectronic devices, contributing to advancements in this field .
Sensors
Their unique luminescent properties have been utilized in the development of sensors, aiding in various types of detection and measurement tasks .
Confocal Microscopy and Imaging
As emitters for confocal microscopy and imaging, these compounds help in enhancing the quality and precision of imaging techniques used in scientific research .
Anti-Cancer Drugs
Research has been conducted on the efficacy of imidazo[1,2-a]pyridine derivatives as anti-cancer drugs, exploring their potential in cancer treatment .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They have been used as inhibitors of ABCB1 and ABCG2 , and have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Mode of Action
Imidazo[1,2-a]pyridines have been used as covalent inhibitors in cancer treatment . They interact with their targets and cause changes that can lead to the death of cancer cells .
Biochemical Pathways
Imidazo[1,2-a]pyridines have been used in the development of novel KRAS G12C inhibitors . The KRAS G12C mutation is common in many cancers, and inhibiting this mutation can disrupt the biochemical pathways that cancer cells use to grow and divide .
Pharmacokinetics
Other imidazo[1,2-a]pyridine analogues have displayed pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of Action
Other imidazo[1,2-a]pyridine derivatives have shown signs of apoptosis, including nuclear condensation and fragmentation .
Action Environment
The functionalization of imidazo[1,2-a]pyridines has been achieved through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis . These strategies suggest that the action of Diethyl imidazo[1,2-a]pyridine-2,8-dicarboxylate may be influenced by environmental factors such as the presence of transition metals and light.
properties
IUPAC Name |
diethyl imidazo[1,2-a]pyridine-2,8-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-3-18-12(16)9-6-5-7-15-8-10(14-11(9)15)13(17)19-4-2/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UILHKIXKQILPDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CN2C1=NC(=C2)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901219736 | |
Record name | 2,8-Diethyl imidazo[1,2-a]pyridine-2,8-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901219736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl imidazo[1,2-a]pyridine-2,8-dicarboxylate | |
CAS RN |
133426-99-0 | |
Record name | 2,8-Diethyl imidazo[1,2-a]pyridine-2,8-dicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133426-99-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,8-Diethyl imidazo[1,2-a]pyridine-2,8-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901219736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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